molecular formula C13H12N2S B11494469 1-Ethyl-2-thiophen-2-yl-1H-benzoimidazole

1-Ethyl-2-thiophen-2-yl-1H-benzoimidazole

Cat. No.: B11494469
M. Wt: 228.31 g/mol
InChI Key: MODUAZNRGDRCNF-UHFFFAOYSA-N
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Description

1-Ethyl-2-thiophen-2-yl-1H-benzoimidazole is a heterocyclic compound that combines the structural features of benzimidazole and thiophene. Benzimidazole is known for its extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . Thiophene, on the other hand, is a five-membered heteroaromatic compound containing a sulfur atom, which is known for its diverse applications in medicinal chemistry . The combination of these two moieties in this compound results in a compound with potentially unique and beneficial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-thiophen-2-yl-1H-benzoimidazole typically involves the condensation of ortho-phenylenediamine with thiophene-2-carboxaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-thiophen-2-yl-1H-benzoimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with hydrogenated thiophene or benzimidazole rings.

    Substitution: Functionalized derivatives with various substituents on the benzimidazole or thiophene rings.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-thiophen-2-yl-1H-benzoimidazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-Ethyl-2-thiophen-2-yl-1H-benzoimidazole can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its combined structural features of benzimidazole and thiophene, which confer distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C13H12N2S

Molecular Weight

228.31 g/mol

IUPAC Name

1-ethyl-2-thiophen-2-ylbenzimidazole

InChI

InChI=1S/C13H12N2S/c1-2-15-11-7-4-3-6-10(11)14-13(15)12-8-5-9-16-12/h3-9H,2H2,1H3

InChI Key

MODUAZNRGDRCNF-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3=CC=CS3

Origin of Product

United States

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